molecular formula C21H10Cl3N3O2S B12131774 (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12131774
M. Wt: 474.7 g/mol
InChI Key: QGIRGZOQMJCTAE-ZDLGFXPLSA-N
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Description

The compound (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a unique combination of chlorinated phenyl groups, a furan ring, and a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chlorophenyl groups.

    Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the chlorophenyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In medicine, research is focused on its potential as an anticancer agent. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects is not fully understood. it is believed to interact with cellular proteins and enzymes, disrupting normal cellular functions. The chlorophenyl and furan groups may facilitate binding to specific molecular targets, while the thiazolo-triazole core could interfere with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)thiophen-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher potency, or a broader spectrum of activity.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H10Cl3N3O2S

Molecular Weight

474.7 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H10Cl3N3O2S/c22-12-3-1-2-11(8-12)19-25-21-27(26-19)20(28)18(30-21)10-14-5-7-17(29-14)15-9-13(23)4-6-16(15)24/h1-10H/b18-10-

InChI Key

QGIRGZOQMJCTAE-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=N2

Origin of Product

United States

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